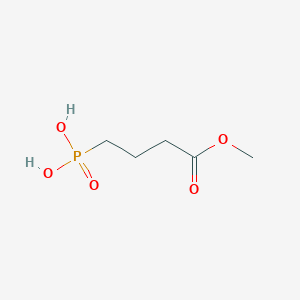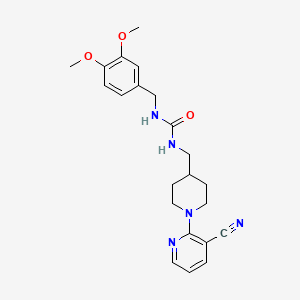
N1-Phenethyl-N2-((1-(Thiophen-2-yl)cyclopropyl)methyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is an organic compound that features a complex structure with a phenethyl group, a thiophene ring, and a cyclopropyl group
Wissenschaftliche Forschungsanwendungen
N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
Target of Action
The primary targets of the compound N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide are currently unknown. This compound is a derivative of thiophene, which is known to have various biological effects . .
Mode of Action
Based on the properties of thiophene derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . Therefore, it is possible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Thiophene derivatives are known to have good bioavailability due to their lipophilic nature .
Result of Action
Based on the known effects of thiophene derivatives, it can be hypothesized that this compound may have potential therapeutic effects such as anticancer, anti-inflammatory, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.
Thiophene Introduction: The thiophene ring is incorporated via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between an oxalyl chloride derivative and the amine groups of the intermediate compounds.
Industrial Production Methods
Industrial production of N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenethyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N2-bis(thiophen-2-ylmethyl)oxalamide
- N1-(2-pyridylmethyl)-N2-(2-methylnaphthyl)oxalamide
Uniqueness
N1-phenethyl-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to its combination of a phenethyl group, a thiophene ring, and a cyclopropyl group. This structural arrangement provides distinct chemical properties and potential biological activities compared to other oxalamide derivatives.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-16(19-11-8-14-5-2-1-3-6-14)17(22)20-13-18(9-10-18)15-7-4-12-23-15/h1-7,12H,8-11,13H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHKRSRSHBATEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Methoxypiperidin-1-yl)methyl]pyridine](/img/structure/B2440873.png)
![N-benzyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2440874.png)
![1-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2440875.png)
![5-methyl-9-phenethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2440876.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2440880.png)
![N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2440882.png)


